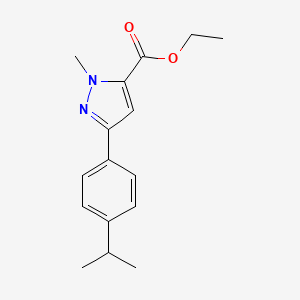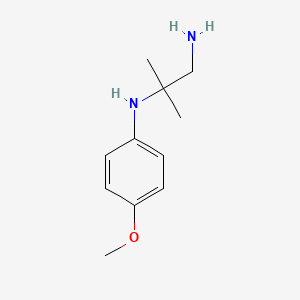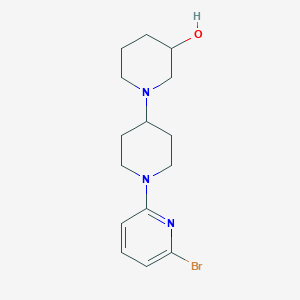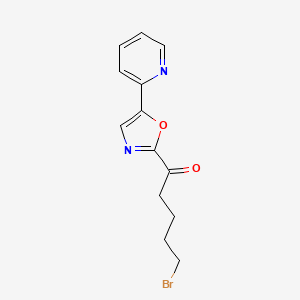
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one typically involves the reaction of 5-bromo-1-pentanone with 5-(pyridin-2-yl)oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
化学反应分析
Types of Reactions
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxazole and pyridine rings can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学研究应用
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its heterocyclic structure.
作用机制
The mechanism of action of 5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one involves its interaction with specific molecular targets. The oxazole and pyridine rings can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
5-Bromo-2-(pyridin-2-yl)oxazole: Similar structure but lacks the pentanone chain.
5-(Pyridin-2-yl)oxazole: Similar structure but lacks the bromine atom and pentanone chain.
1-(5-(Pyridin-2-yl)oxazol-2-yl)pentan-1-one: Similar structure but lacks the bromine atom.
Uniqueness
5-Bromo-1-(5-(pyridin-2-yl)oxazol-2-yl)pentan-1-one is unique due to the presence of both the bromine atom and the pentanone chain, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in scientific research .
属性
分子式 |
C13H13BrN2O2 |
|---|---|
分子量 |
309.16 g/mol |
IUPAC 名称 |
5-bromo-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)pentan-1-one |
InChI |
InChI=1S/C13H13BrN2O2/c14-7-3-1-6-11(17)13-16-9-12(18-13)10-5-2-4-8-15-10/h2,4-5,8-9H,1,3,6-7H2 |
InChI 键 |
GIUMSIUGRMSBQG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CN=C(O2)C(=O)CCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


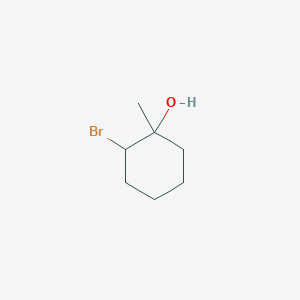
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)

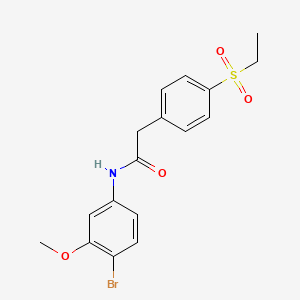
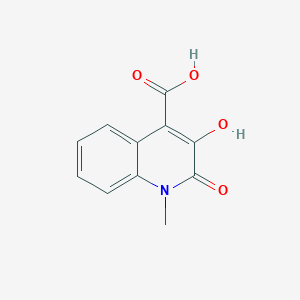
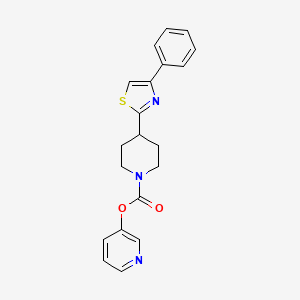
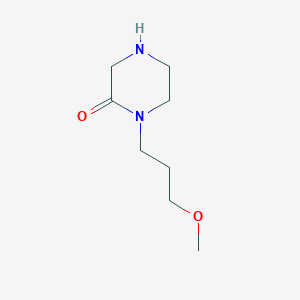
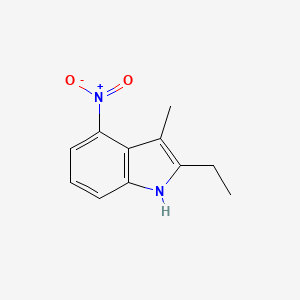
![4-[Hydroxy(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13882060.png)

